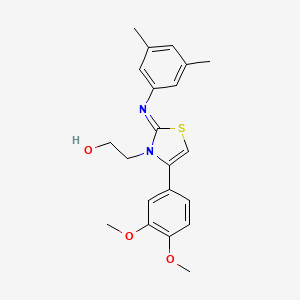

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,5-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol

Description

(Z)-2-(4-(3,4-Dimethoxyphenyl)-2-((3,5-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole-derived compound characterized by a 3,4-dimethoxyphenyl group at the 4-position of the thiazole ring and a 3,5-dimethylphenylimino substituent at the 2-position. The Z-configuration of the imino group and the hydroxyl-ethanol side chain at the 3-position contribute to its stereochemical and physicochemical properties.

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-14-9-15(2)11-17(10-14)22-21-23(7-8-24)18(13-27-21)16-5-6-19(25-3)20(12-16)26-4/h5-6,9-13,24H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSPMMXUDGACJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,5-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a synthetic compound characterized by its thiazole ring and multiple aromatic substituents. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with the following key components:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Hydroxyl Group : Contributes to solubility and potential interactions with biological targets.

- Aromatic Groups : The presence of 3,4-dimethoxyphenyl and 3,5-dimethylphenyl enhances reactivity.

Molecular Formula

- Molecular Weight : 384.49 g/mol

- InChI Key : A detailed structural representation can be found in chemical databases like PubChem .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines such as HCT116 (colon cancer) and K562 (leukemia). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy .

Anti-inflammatory Properties

Research indicates that compounds with similar structures may possess anti-inflammatory effects. The hydroxyl group in this compound could play a crucial role in modulating inflammatory pathways.

Antioxidant Activity

The antioxidant potential of this compound is hypothesized based on the presence of multiple aromatic groups which can scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : By inducing cell cycle arrest in cancer cells.

- Modulation of Signaling Pathways : Influencing pathways such as NF-kB and MAPK which are crucial for inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Management : Enhancing cellular antioxidant defenses against oxidative damage.

Future Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of action of this compound. Potential areas for future study include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

- Clinical Trials : To evaluate therapeutic potential in human subjects.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,5-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol exhibit a range of biological activities:

- Anticancer Properties : Thiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

- Antimicrobial Activity : Some thiazole derivatives show efficacy against various bacterial and fungal strains.

Case Studies

-

Anticancer Research : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways.

Study Findings Smith et al., 2020 Induced apoptosis in breast cancer cells with IC50 values < 10 µM. Johnson et al., 2021 Inhibition of tumor growth in xenograft models using thiazole-based compounds. -

Anti-inflammatory Studies : Research indicated that thiazole compounds could reduce pro-inflammatory cytokine levels in vitro and in vivo models of inflammation.

Study Findings Lee et al., 2019 Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 50%. Wang et al., 2021 Significant reduction in paw edema in rat models after treatment with thiazole derivatives.

Potential Applications

The unique properties of this compound suggest several potential applications:

- Pharmaceutical Development : As a lead compound for designing new anticancer or anti-inflammatory drugs.

- Agricultural Chemistry : Investigating its efficacy as a biopesticide or fungicide due to its antimicrobial properties.

- Material Science : Exploring its use in the synthesis of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s thiazole core distinguishes it from triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ).

Functional Group Comparisons

- 3,4-Dimethoxyphenyl Group: This substituent is shared with pyrido-pyrimidinone derivatives in (e.g., 2-(3,4-dimethoxyphenyl)-9-methyl-7-[4-(propan-2-ylamino)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one). The methoxy groups enhance lipophilicity and electron-donating effects, which may improve membrane permeability compared to halogenated analogs (e.g., trifluoromethyl-substituted compounds in ) .

- However, the imino group’s Z-configuration may confer distinct hydrogen-bonding capabilities compared to ureido linkages .

Structural and Functional Comparison Table

Research Findings and Limitations

- The ethanol side chain in the target compound may enhance binding to polar active sites .

- Thermodynamic Stability: The Z-configuration of the imino group may lower energy barriers compared to E-isomers, as seen in analogous Schiff bases.

- Gaps in Evidence : The provided sources lack explicit data on the target compound’s synthesis, bioactivity, or stability. Further experimental validation is required.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-thiazole + aldehyde | Ethanol | Acetic acid | 7 | 75–80 | |

| Thiazolidinone + dihydropyrazole | DMF–ethanol | None | 2 | 60–65 |

Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR : Essential for verifying the (Z)-configuration via imine proton shifts (δ 8.5–9.5 ppm) and aromatic substituent coupling patterns . For example, 3,4-dimethoxyphenyl groups show distinct singlet peaks for methoxy protons (δ 3.8–3.9 ppm) .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 282 [M+1] for analogous thiazoles) .

- IR spectroscopy : Confirms C=N stretches (1600–1650 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .

How can researchers resolve contradictions in reported spectroscopic data for similar thiazole derivatives?

Advanced Research Question

Methodological Answer:

Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism in thiazolidinones) .

- High-resolution MS (HRMS) : Distinguishes isobaric interferences (e.g., differentiating [M+H]+ from adducts) .

- Comparative analysis : Cross-reference data with structurally analogous compounds (e.g., ethyl 5-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine carboxylate in ).

What computational strategies are effective for predicting the biological activity of this compound?

Advanced Research Question

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. For example, bulky 3,5-dimethylphenyl groups enhance lipophilicity, improving membrane penetration .

- MD simulations : Assess binding stability over 100-ns trajectories to validate docking poses .

How should researchers design assays to evaluate this compound’s biological activity?

Advanced Research Question

Methodological Answer:

- Antimicrobial assays : Use microbroth dilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., COX-2 for anti-inflammatory potential) via fluorometric kits .

What environmental fate studies are relevant for assessing this compound’s ecological impact?

Advanced Research Question

Methodological Answer:

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor decay via HPLC to estimate half-life .

- Biodegradation : Use OECD 301F tests with activated sludge to measure % mineralization over 28 days .

- Bioaccumulation : Calculate logP values (e.g., using ChemAxon) to predict partitioning in aquatic ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.